molecular formula C22H16N4O2 B5103956 N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine

N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine

Cat. No.: B5103956
M. Wt: 368.4 g/mol
InChI Key: AXGZVMCYQHUSMM-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with appropriate reagents to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • 4-nitrophenyl chloroformate
  • N-(4-bromophenyl)thiazol-2-yl derivatives

Uniqueness

N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with nitrophenyl and phenyl groups This structure imparts specific chemical and biological properties that are not observed in similar compounds

Properties

IUPAC Name

N-(4-nitrophenyl)-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c27-26(28)19-13-11-18(12-14-19)23-22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGZVMCYQHUSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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